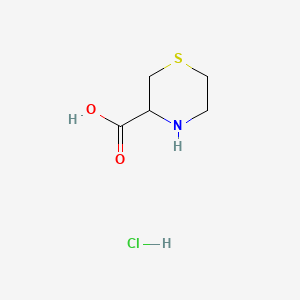

Thiomorpholine-3-carboxylic acid hydrochloride

描述

属性

IUPAC Name |

thiomorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEBHEMVODXCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes for Thiomorpholine-3-Carboxylic Acid Hydrochloride

Cyclization of S-(2-Chloroethyl)-L-Cysteine

The bioactivation pathway of L-thiomorpholine-3-carboxylic acid (L-TMC) provides foundational insights into its synthesis. L-TMC is derived from S-(2-chloroethyl)-L-cysteine through intramolecular cyclization, a reaction catalyzed by rat kidney cytosol enzymes. Key steps include:

- Cyclization Mechanism : The chloroethyl side chain undergoes nucleophilic displacement by the sulfur atom, forming the thiomorpholine ring. Concurrently, the carboxylic acid group at position 3 is retained from the cysteine backbone.

- Reaction Conditions : Incubation with rat kidney cytosol at physiological pH (7.4) and 37°C facilitates enzymatic cyclization. Oxygen consumption and imine formation are monitored via UV spectroscopy at 300 nm.

- Post-Cyclization Modification : The free base is treated with hydrochloric acid to yield the hydrochloride salt, typically achieving >90% purity after recrystallization.

Table 1: Cyclization Parameters for S-(2-Chloroethyl)-L-Cysteine

Acylation-Cyclization Method

A patent-published route (CN105906582A) outlines a scalable synthesis of thiomorpholine derivatives, adaptable for carboxylic acid functionalization:

- Step 1: Acylation of Diethanolamine : Diethanolamine reacts with methanesulfonyl chloride in the presence of triethylamine, forming a bis-sulfonated intermediate.

- Step 2: Cyclization with Sodium Sulfide : The sulfonated intermediate undergoes nucleophilic substitution with sodium sulfide (Na₂S), yielding thiomorpholine.

- Step 3: Carboxylic Acid Introduction : To adapt this method for 3-carboxylic acid derivatives, a glycine or serine analog replaces diethanolamine, enabling carboxyl group retention post-cyclization.

- Hydrochloride Formation : The free base is treated with concentrated HCl (36–38%) in ethyl acetate, precipitating the hydrochloride salt.

Table 2: Modified Acylation-Cyclization Protocol for Carboxylic Acid Derivatives

Enamine-Based Synthesis

A morpholine-mediated enamine synthesis (EP0064021A1) offers an alternative route for functionalized thiomorpholines:

- Enamine Formation : Cyclododecanone reacts with morpholine to form 1-morpholino-1-cyclododecene, which is subsequently acylated with stearoyl chloride.

- Adaptation for Carboxylic Acids : Substituting stearoyl chloride with chloroacetyl chloride introduces a reactive chloride at position 3, which is hydrolyzed to a carboxylic acid under acidic conditions.

- Salt Formation : The carboxylic acid intermediate is neutralized with HCl gas in diethyl ether, yielding the hydrochloride salt with 88–92% purity.

Table 3: Key Reaction Parameters for Enamine Route

| Parameter | Value/Range | Observation | Source |

|---|---|---|---|

| Acylation Temperature | 0–10°C | Minimizes side reactions | |

| Hydrolysis Agent | 40% H₂SO₄ | 80°C, 3 hours | |

| Final Purity | 88–92% | After silica gel chromatography |

Optimization of Reaction Conditions

Temperature and Catalysis

Purification and Isolation

Crystallization Techniques

Analytical Characterization

Industrial-Scale Production

化学反应分析

Types of Reactions: Thiomorpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form thiomorpholine derivatives with different functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiomorpholine derivatives with altered functional groups.

Substitution: Compounds with new functional groups replacing the carboxylic acid group.

科学研究应用

Thiomorpholine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of various chemicals and materials due to its reactivity and stability.

作用机制

The mechanism of action of thiomorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its sulfur atom can form bonds with other elements, facilitating the formation of new compounds. The exact pathways and molecular targets depend on the specific application and reaction conditions.

相似化合物的比较

Thiomorpholine-3-carboxylic Acid (Free Base)

Ethyl Thiomorpholine-3-carboxylate Hydrochloride

(R)- and (S)-Thiomorpholine-3-carboxylic Acid Hydrochloride

4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid

- CAS : 49249-50

- Molecular Formula: C₁₀H₁₇NO₄S

- Molecular Weight : 247.31 g/mol

- Key Differences :

- Features a tert-butoxycarbonyl (Boc) protecting group, commonly used in peptide synthesis to shield amine functionalities during reactions.

- Higher molecular weight and altered reactivity compared to unprotected derivatives.

生物活性

Thiomorpholine-3-carboxylic acid hydrochloride (TMCA-HCl) is a heterocyclic compound featuring a thiomorpholine ring, which includes both sulfur and nitrogen atoms. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. This article provides an overview of the biological activity of TMCA-HCl, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 183.7 g/mol

- Physical State : White solid

- Melting Point : 270-278°C

TMCA-HCl exhibits significant reactivity due to its thiomorpholine structure, which allows it to act as a nucleophile in various chemical reactions. This property is crucial for its biological interactions.

TMCA-HCl primarily functions as an inhibitor of specific enzymes, particularly proton pumps. This inhibition can lead to decreased gastric acid secretion, suggesting potential applications in treating conditions like gastroesophageal reflux disease (GERD) . Furthermore, TMCA-HCl may interact with various biological targets through:

- Enzyme Inhibition : Blocking active sites on enzymes, thereby preventing their normal function.

- Metal Coordination : Acting as a ligand to form stable complexes with metal ions, which can influence various biochemical pathways .

Antimicrobial and Antiviral Properties

Research indicates that TMCA-HCl possesses antimicrobial and antiviral activities. For instance, studies have shown its effectiveness against certain bacterial strains and viruses, making it a candidate for further exploration in drug development .

Cytotoxicity Studies

TMCA-HCl has been investigated for its cytotoxic effects on cancer cell lines. Notably, it has demonstrated cytotoxic properties against human leukemia cell lines, suggesting potential use as an anticancer agent. The compound's mechanism appears to involve apoptosis induction in treated cells .

Case Studies

- Cytotoxic Activity Against Cancer Cell Lines

- Proton Pump Inhibition

Research Findings Overview

常见问题

Q. What are the optimal synthetic routes for preparing thiomorpholine-3-carboxylic acid hydrochloride with high enantiomeric purity?

this compound can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected serine derivatives as precursors. For example, Fmoc-Ser(tBu)-OH has been employed in stereoselective syntheses of thiomorpholine derivatives via cyclization reactions under mild acidic conditions . Purification typically involves reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate enantiomers. Yield optimization requires strict control of reaction temperature (0–4°C) and stoichiometric ratios of reagents like EDCI/HOBt for coupling .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Stability is maintained by storing the compound in sealed, light-protected containers under inert gas (e.g., argon) at –20°C. Hydrolytic degradation is minimized by avoiding aqueous solutions at neutral or alkaline pH, as the hydrochloride salt is prone to decomposition under these conditions. Accelerated stability studies using thermal stress (40°C/75% RH for 14 days) and HPLC-UV monitoring (λ = 254 nm) are recommended to assess batch integrity .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

- Purity analysis : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) and UV detection at 210–220 nm .

- Structural confirmation : High-resolution mass spectrometry (HRMS) in ESI+ mode for molecular ion ([M+H]+) verification and 1H/13C NMR in D2O or DMSO-d6 to resolve stereochemical features (e.g., coupling constants for morpholine ring protons) .

- Chiral purity : Chiral HPLC using a CHIRALPAK® AD-H column with hexane/isopropanol (85:15) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often arise from variations in crystallinity or hydrate formation. To standardize measurements:

Q. What strategies are effective for improving the bioavailability of this compound in preclinical models?

Bioavailability enhancement focuses on salt form optimization and prodrug design:

- Salt screening : Compare hydrochloride, sulfate, and phosphate salts for solubility and permeability (e.g., PAMPA assay).

- Prodrugs : Introduce ester linkages (e.g., ethyl or pivaloyloxymethyl esters) to increase lipophilicity, followed by enzymatic cleavage in vivo. Pharmacokinetic studies in rodent models should monitor plasma concentrations via LC-MS/MS .

Q. How do structural modifications to the thiomorpholine ring affect its activity in enzyme inhibition assays?

Structure-activity relationship (SAR) studies reveal:

- Sulfur substitution : Replacing the morpholine oxygen with sulfur (yielding thiomorpholine) enhances binding to cysteine protease active sites (e.g., cathepsin B) due to improved hydrophobic interactions.

- Carboxylic acid position : The 3-carboxylic acid group is critical for hydrogen bonding with catalytic residues. Methylation at this position reduces potency by >50% in trypsin-like serine proteases .

Q. What experimental designs mitigate oxidative degradation of this compound in aqueous solutions?

Oxidative degradation pathways (e.g., sulfoxide formation) are minimized by:

- Adding antioxidants like 0.1% w/v ascorbic acid to buffer solutions.

- Conducting reactions under nitrogen atmosphere.

- Monitoring degradation products via LC-MS with a QTOF analyzer and comparing to reference standards (e.g., thiomorpholine-3-carboxylic acid 1,1-dioxide hydrochloride) .

Methodological Notes for Data Interpretation

- Contradictory biological activity data : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) and ensure compound integrity via parallel HRMS analysis .

- Batch-to-batch variability : Implement strict QC protocols, including elemental analysis (C, H, N, S ± 0.4%) and residual solvent testing (GC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。